
2-(trans-2-Pentenyl)cyclopentanone
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Overview
Description
2-(trans-2-Pentenyl)cyclopentanone is a cyclic ketone.
Scientific Research Applications
Fragrance and Flavor Industry
1. Use as a Fragrance Ingredient
- Jasminone is widely utilized in the formulation of perfumes and personal care products due to its appealing scent profile. It contributes smooth and creamy notes that enhance floral and fruity fragrances .
- The compound is particularly effective in creating milky coconut notes , which are desirable in tropical-themed fragrances and products like body lotions and shower gels.
2. Flavoring Agent
- In addition to its aromatic properties, this compound is used as a flavoring agent in food products. Its flavor profile has been noted for its celery-like taste, which can enhance the overall sensory experience of food items .
Safety Assessments
A comprehensive toxicological assessment indicates that cyclopentanones, including jasminone, exhibit low toxicity levels. Key findings include:
- Acute Toxicity : Minimal acute toxicity observed.
- Skin Irritation : Limited evidence of skin irritation at typical usage concentrations.
- Mutagenicity : No mutagenic or genotoxic activity was detected in various assays.
- Developmental Toxicity : No significant developmental toxicity was reported .
Regulatory Status
This compound has been evaluated by various regulatory bodies:
- It has been approved for use in food applications in several Asian countries, including Japan and China, where it is classified under sucrose fatty acid esters .
- The compound meets safety standards set by organizations such as the International Fragrance Association (IFRA), allowing its use in cosmetic formulations .
Case Study 1: Cosmetic Formulation
A study demonstrated the successful incorporation of jasminone into a line of luxury skincare products. The formulation aimed to enhance user experience through its unique scent while maintaining skin compatibility. Consumer feedback indicated a positive response to the fragrance, highlighting its creamy and tropical notes.
Case Study 2: Food Product Development
In a product development initiative, this compound was utilized to create a new line of flavored beverages. The compound's flavor profile was instrumental in achieving a balanced taste that appealed to consumers looking for innovative tropical flavors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trans-2-Pentenyl)cyclopentanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via Claisen rearrangement or conjugate addition strategies. For example, Claisen rearrangement of allyl vinyl ether derivatives under thermal conditions (150–200°C) can yield cyclopentanone scaffolds. Conjugate additions using organocuprates (e.g., Gilman reagents) to α,β-unsaturated ketones are also effective, requiring anhydrous tetrahydrofuran (THF) at -78°C to control stereochemistry . Optimization includes using catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation involves spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography . NMR analysis identifies key signals: the cyclopentanone carbonyl (δ ~210 ppm in ¹³C NMR) and trans-pentenyl protons (J = 15–16 Hz for trans-alkene coupling). X-ray diffraction, performed with synchrotron radiation (λ = 0.710–0.850 Å), resolves stereochemistry and bond angles. Refinement using SHELXL software validates anisotropic thermal parameters for non-hydrogen atoms .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Critical properties include logP (measured via reverse-phase HPLC: ~2.8), boiling point (estimated via GC-MS: ~250°C), and solubility (sparingly soluble in water, miscible in dichloromethane). Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability, showing decomposition above 300°C. These data align with structurally similar cyclopentanone derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the trans-pentenyl group influence reactivity in cycloaddition reactions?
- Methodological Answer : The trans-configuration imposes steric constraints, favoring exo-selective Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies, showing a 5–8 kcal/mol preference for exo products. Experimental validation uses NOESY NMR to confirm adduct geometry .
Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?
- Methodological Answer : Directed C–H activation with palladium catalysts (e.g., Pd(OAc)₂) and directing groups (e.g., pyridine) enables selective β-functionalization. Alternatively, photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue light (450 nm) promotes radical addition at the α-position. Reaction progress is monitored via in-situ IR to track intermediates .
Q. How can computational methods predict the compound’s metabolic pathways in biological systems?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking (AutoDock Vina) simulate interactions with cytochrome P450 enzymes. Key metabolites, such as epoxidized pentenyl or hydroxylated cyclopentanone, are predicted. In vitro validation uses liver microsomes and LC-MS/MS to identify phase I metabolites .
Q. What are the degradation products of this compound under oxidative conditions?
- Methodological Answer : Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) generates ketone oxidation products (e.g., 2-(trans-2-Pentenyl)-cyclopentanone oxide), identified via GC-MS. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under argon .
Q. How does the compound’s conformation affect its binding to enzyme active sites?
- Methodological Answer : Molecular dynamics simulations (GROMACS) reveal that the boat conformation of the cyclopentanone ring enhances binding to ketoreductases (e.g., KRED-101). Kinetic assays (UV-Vis at 340 nm, NADPH depletion) confirm a 3-fold higher activity compared to chair conformers .
Properties
CAS No. |
51608-18-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-[(E)-pent-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-4,9H,2,5-8H2,1H3/b4-3+ |
InChI Key |
ZIJOSCABGITYIL-UHFFFAOYSA-N |
SMILES |
CCC=CCC1CCCC1=O |
Canonical SMILES |
CCC=CCC1CCCC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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